(Z,Z)-3,13-Octadecadienyl acetate

Vue d'ensemble

Description

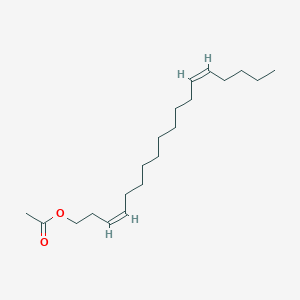

(Z,Z)-3,13-Octadecadienyl acetate is a chemical compound known for its unique structure and properties It is an ester derived from octadecadienol, featuring two double bonds in the Z configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-3,13-Octadecadienyl acetate typically involves the esterification of (Z,Z)-3,13-Octadecadien-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or the use of biocatalysts. These methods aim to improve yield, reduce reaction time, and minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

(Z,Z)-3,13-Octadecadienyl acetate can undergo various chemical reactions, including:

Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (MCPBA) for epoxidation and osmium tetroxide for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic conditions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, (Z,Z)-3,13-octadecadienyl acetate serves as a precursor for more complex molecules. Its unique double bond configuration allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield epoxides, diols, or substituted derivatives depending on the reagents used.

Biology

This compound is notably recognized for its role as a sex pheromone in certain moth species, such as the apple clearwing moth (Synanthedon myopaeformis). Research indicates that this compound is a major component of the pheromone blend used for attracting mates. Field studies have shown that traps baited with this compound effectively attract male moths, providing insights into insect behavior and ecology .

Medicine

While not widely utilized in medical applications, the structural similarity of this compound to bioactive compounds suggests potential use in drug development. Its interactions with biological receptors could be explored further for therapeutic applications.

Industry

In industrial applications, this compound is employed in the formulation of fragrances and flavors due to its pleasant aroma attributed to the ester functional group. Its use in pest management strategies has also been investigated, where it can be utilized in traps to monitor and control insect populations effectively .

Case Studies

Case Study 1: Pheromone Trapping

Research conducted in British Columbia demonstrated that this compound was highly effective in attracting male antennae of S. myopaeformis. The study confirmed that this compound alone could elicit strong responses comparable to blends containing multiple components .

Case Study 2: Insect Behavior Research

A study highlighted the behavioral responses of various insect species to this compound, revealing its potential as a tool for ecological research. By understanding how insects respond to this pheromone, researchers can gain insights into mating patterns and population dynamics .

Mécanisme D'action

The mechanism of action of (Z,Z)-3,13-Octadecadienyl acetate involves its interaction with specific molecular targets, such as receptors or enzymes. In the context of pheromone signaling, it binds to olfactory receptors in insects, triggering a behavioral response. The exact molecular pathways involved in its action are still under investigation .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Z,Z)-11,13-Hexadecadien-1-ol acetate: Another pheromone compound with similar structural features.

(E,Z)-7,9-Dodecadienyl acetate: Used in pheromone signaling in different insect species.

Uniqueness

(Z,Z)-3,13-Octadecadienyl acetate is unique due to its specific double bond configuration and chain length, which confer distinct chemical and biological properties.

Activité Biologique

(Z,Z)-3,13-Octadecadienyl acetate is a chemical compound primarily recognized for its role as a pheromone in various insect species. This article delves into the biological activity of this compound, exploring its mechanisms, applications in pest control, and potential implications in biological research.

Chemical Structure and Properties

- Chemical Formula : C20H36O2

- Molecular Weight : 308.5 g/mol

- CAS Number : 53120-27-7

This compound is an ester derived from (Z,Z)-3,13-octadecadien-1-ol and acetic acid. Its unique structure, characterized by two double bonds in the Z configuration, contributes to its biological activity, particularly in pheromone signaling among insects.

The primary biological function of this compound is as a pheromone . It interacts with olfactory receptors in insects, triggering behavioral responses such as attraction or mating behaviors. The compound's efficacy as a pheromone has been demonstrated in various studies:

- Pheromone Signaling : In studies involving the apple clearwing moth (Synanthedon myopaeformis), this compound was identified as the major sex pheromone component. Field tests revealed that this compound alone was highly attractive to male moths, outperforming blends with other components .

Applications in Pest Control

Given its role as a pheromone, this compound has significant applications in integrated pest management (IPM). Its low toxicity profile makes it suitable for use in agricultural settings without posing risks to human health or non-target organisms.

Table 1: Toxicological Profile of this compound

| Parameter | Value |

|---|---|

| Acute Oral Toxicity | Low |

| Dermal Toxicity | Low |

| Inhalation Toxicity | Low |

| Skin Irritation | Non-irritating |

| Eye Irritation | Non-irritating |

| Skin Sensitization | Not a sensitizer |

The Environmental Protection Agency (EPA) has classified this compound as having low toxicity based on extensive testing. This classification supports its use in commercial formulations for pest control .

Research Findings and Case Studies

- Insect Behavior Studies : Research conducted on various moth species has confirmed the effectiveness of this compound in eliciting strong antennal responses from male insects. This response indicates its potential for use in trapping and controlling pest populations .

- Field Trials : Field trials have shown that traps baited with this compound capture significantly more male moths compared to controls without the pheromone. These findings highlight the compound's effectiveness in real-world pest management scenarios .

Future Directions and Potential Research Areas

While current research has established the biological activity of this compound primarily in the context of pest control, further studies could explore:

- Potential Medicinal Applications : Given its structural similarity to other bioactive compounds, there may be unexplored therapeutic potentials for this ester.

- Environmental Impact Studies : Long-term ecological studies assessing the impact of using pheromones like this compound on non-target species and ecosystems.

Propriétés

IUPAC Name |

octadeca-3,13-dienyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7,16-17H,3-5,8-15,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJPJXKHBZNADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC=CCCOC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53120-27-7 | |

| Record name | (3Z,13Z)-octadeca-3,13-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.